Sulfone de 2-aminoéthylméthyle

Vue d'ensemble

Description

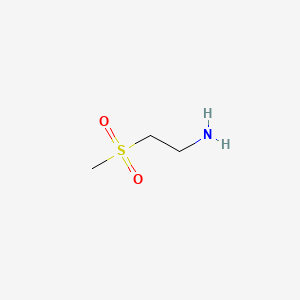

2-Aminoethylmethyl sulfone is a chemical compound with the molecular formula C₃H₉NO₂S. It is characterized by the presence of an amino group (-NH₂), a sulfone group (R-SO₂-R’), and an ethyl chain. This compound is known for its stability and versatility in various chemical reactions and applications.

Applications De Recherche Scientifique

2-Aminoethylmethyl sulfone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in enzyme inhibition and protein synthesis.

Medicine: It is explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.

Mécanisme D'action

Mode of Action

It is known that sulfonamides, a class of compounds to which 2-aminoethylmethyl sulfone belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

Based on the mode of action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .

Result of Action

Based on the mode of action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by interfering with dna synthesis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .

Analyse Biochimique

Biochemical Properties

2-Aminoethylmethyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ATP-dependent enzymes, where 2-Aminoethylmethyl sulfone acts as a potent stimulator . This interaction enhances the activity of these enzymes, leading to increased ATP production. Additionally, 2-Aminoethylmethyl sulfone has been shown to interact with proteins involved in cellular metabolism, influencing their activity and stability.

Cellular Effects

2-Aminoethylmethyl sulfone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Aminoethylmethyl sulfone can enhance ATP production, which is crucial for cellular energy metabolism . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-Aminoethylmethyl sulfone involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, modulating their activity. For instance, 2-Aminoethylmethyl sulfone has been found to stimulate ATP-dependent enzymes, enhancing their activity and leading to increased ATP production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethylmethyl sulfone change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Aminoethylmethyl sulfone can have sustained effects on cellular function, particularly in enhancing ATP production and modulating gene expression . Its stability and activity may decrease over time, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of 2-Aminoethylmethyl sulfone vary with different dosages in animal models. At lower doses, the compound has been shown to enhance ATP production and improve cellular metabolism. At higher doses, 2-Aminoethylmethyl sulfone can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

2-Aminoethylmethyl sulfone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. One of the key pathways is the ATP production pathway, where 2-Aminoethylmethyl sulfone stimulates ATP-dependent enzymes, leading to increased ATP production . Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes and proteins involved in these processes.

Transport and Distribution

The transport and distribution of 2-Aminoethylmethyl sulfone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Studies have shown that 2-Aminoethylmethyl sulfone can be efficiently transported into cells, where it exerts its effects on cellular metabolism and gene expression .

Subcellular Localization

2-Aminoethylmethyl sulfone is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, the presence of 2-Aminoethylmethyl sulfone in mitochondria enhances ATP production by stimulating ATP-dependent enzymes . Additionally, the compound can interact with proteins and enzymes in the cytoplasm, modulating their activity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethylmethyl sulfone typically involves the reaction of an appropriate sulfone precursor with an aminoethyl group. One common method includes the reaction of methyl sulfone with ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-Aminoethylmethyl sulfone often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoethylmethyl sulfone undergoes various types of chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of aminoethyl derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoethylmethyl sulfone hydrochloride: A derivative with similar properties but enhanced solubility in water.

Methylsulfonylethanamine: Another related compound with a slightly different structure and reactivity.

Uniqueness

2-Aminoethylmethyl sulfone is unique due to its balanced combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from similar compounds .

Activité Biologique

2-Aminoethylmethyl sulfone (AEMS), also known as methylsulfonyl-2-aminoethanol, is a sulfone compound with significant biological activity. Its structural characteristics allow it to interact with various biological molecules, influencing cellular processes and metabolic pathways. This article provides a comprehensive overview of the biological activity of AEMS, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of AEMS is C3H9NO2S, and it features a sulfone group that contributes to its reactivity and biological interactions. The compound's functional groups enable it to participate in various biochemical reactions, particularly those involving enzyme modulation.

AEMS acts primarily as a competitive antagonist in biochemical pathways, particularly in the synthesis of folic acid. It mimics p-aminobenzoic acid (PABA), which is essential for bacterial DNA synthesis. By inhibiting this pathway, AEMS can effectively suppress bacterial growth.

Key Mechanisms:

- Inhibition of Folic Acid Synthesis : AEMS interferes with the enzymatic processes that convert PABA into folic acid, crucial for nucleotide synthesis in bacteria.

- Stimulation of ATP-Dependent Enzymes : Studies indicate that AEMS enhances the activity of ATP-dependent enzymes, leading to increased ATP production, which is vital for cellular energy metabolism.

Biological Activity and Effects

AEMS exhibits a range of biological activities that impact cellular functions:

- Cellular Metabolism : AEMS has been shown to enhance ATP production in various cell types, thereby improving overall cellular metabolism. This effect is dose-dependent; lower doses promote metabolic activity while higher doses may lead to cytotoxic effects.

- Gene Expression Modulation : The compound influences gene expression related to energy metabolism and stress responses. It has been observed to alter the expression levels of genes involved in mitochondrial function.

Table 1: Summary of Biological Activities of AEMS

| Activity Type | Description | Reference |

|---|---|---|

| Inhibition of Bacterial Growth | Acts as a PABA analog, inhibiting folic acid synthesis | |

| ATP Production Enhancement | Stimulates ATP-dependent enzymes | |

| Gene Expression Modulation | Alters expression related to metabolism |

Case Studies and Research Findings

Several studies have investigated the biological effects of AEMS:

- Antibacterial Activity : Research has demonstrated that AEMS shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it was more effective against Staphylococcus aureus compared to Escherichia coli .

- Toxicological Studies : Animal models have shown that while lower doses of AEMS enhance metabolic functions, higher doses can lead to adverse effects such as cellular damage and disruption of metabolic pathways.

- Therapeutic Applications : Due to its ability to inhibit bacterial growth and modulate metabolic pathways, AEMS is being explored for potential therapeutic applications in treating bacterial infections and metabolic disorders .

Transport and Distribution

The transport mechanisms for AEMS involve specific transport proteins that facilitate its entry into cells. Once inside, it localizes primarily in the cytoplasm and mitochondria, where it exerts its effects on energy metabolism and gene expression.

Propriétés

IUPAC Name |

2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNXQWUJWNTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198035 | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-20-8 | |

| Record name | 2-(Methylsulfonyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Aminoethylmethyl sulfone in the context of the provided research?

A1: While 2-Aminoethylmethyl sulfone itself isn't extensively discussed in the provided papers, its significance lies in its role as a key intermediate in the synthesis of Apremilast [, , ]. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is a medication used to treat inflammatory conditions like psoriasis [].

Q2: How is 2-Aminoethylmethyl sulfone incorporated into the synthesis of Apremilast?

A2: The papers highlight the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial precursor to Apremilast [, , ]. This chiral compound, containing the 2-Aminoethylmethyl sulfone moiety, is then reacted with 3-N-acetylaminophthalic anhydride to yield Apremilast [].

Q3: Are there alternative synthetic routes to Apremilast that don't involve 2-Aminoethylmethyl sulfone?

A3: The provided research primarily focuses on synthetic routes utilizing 2-Aminoethylmethyl sulfone or its derivatives [, , ]. Alternative synthetic pathways might exist but aren't detailed in these papers.

Q4: The research mentions a chiral (S)-isomer of the Apremilast precursor. What is the significance of this chirality?

A4: Chirality often plays a crucial role in drug activity and selectivity. While the papers don't explicitly detail the reasons for using the (S)-isomer, it's likely chosen for optimal binding to the target (PDE-4) or to enhance the pharmacological properties of Apremilast [, ].

Q5: One paper mentions co-immobilizing enzymes to improve the synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. What is the advantage of this approach?

A5: Co-immobilization of the enzymes involved in the synthesis, specifically amine transaminases, l-amino acid oxidase, and catalase, allows for a more efficient reaction []. This is attributed to enhanced co-substrate channeling and faster removal of hydrogen peroxide, ultimately leading to a significant reduction in co-substrate requirement (down to 0.1 mol%) and improved efficiency [].

Q6: What are the potential implications of developing more efficient synthetic routes to Apremilast, as highlighted in the research?

A6: More efficient synthetic routes, like those employing co-immobilized enzymes [], could lead to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.